3-(4-Nitrophenyl)-1,2,4-triazine
CAS No.: 57446-74-9
Cat. No.: VC15287549
Molecular Formula: C9H6N4O2
Molecular Weight: 202.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 57446-74-9 |
|---|---|
| Molecular Formula | C9H6N4O2 |
| Molecular Weight | 202.17 g/mol |
| IUPAC Name | 3-(4-nitrophenyl)-1,2,4-triazine |
| Standard InChI | InChI=1S/C9H6N4O2/c14-13(15)8-3-1-7(2-4-8)9-10-5-6-11-12-9/h1-6H |
| Standard InChI Key | IIIYXZGTPDAZHP-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC=C1C2=NC=CN=N2)[N+](=O)[O-] |
Introduction
Structural and Chemical Foundations of 1,2,4-Triazine Derivatives
Triazine Heterocycles: Classification and Relevance
Synthetic Methodologies for 1,2,4-Triazine Derivatives
Oxidative Cyclization of Amidrazones
Physicochemical and Spectroscopic Characterization
Molecular Properties
While explicit data for 3-(4-nitrophenyl)-1,2,4-triazine are unavailable, analogous compounds provide reliable estimates:
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Molecular Formula: C₉H₅N₅O₂
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Molecular Weight: 227.17 g/mol
Spectroscopic Data
Nuclear Magnetic Resonance (NMR)
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¹H NMR: Aromatic protons of the 4-nitrophenyl group typically resonate between δ 8.2–8.5 ppm as doublets, while triazine ring protons appear upfield (δ 7.5–8.0 ppm) .
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¹³C NMR: The nitro group deshields adjacent carbons, with signals for C-NO₂ observed near δ 148 ppm .
Infrared (IR) Spectroscopy
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Strong absorption bands at ~1520 cm⁻¹ and ~1350 cm⁻¹ correspond to asymmetric and symmetric NO₂ stretching .
X-ray Diffraction (XRD)
Single-crystal analyses of related triazines reveal nearly planar geometries, with dihedral angles between the triazine and aryl rings below 5°, ensuring effective π-conjugation .
Thermal and Electronic Properties
Thermal Stability
1,2,4-Triazines bearing nitroaryl groups exhibit exceptional thermal resilience, with decomposition temperatures exceeding 240°C . This stability arises from the robust aromatic system and strong intermolecular π-π stacking, as observed in differential scanning calorimetry (DSC) studies .
Electronic Behavior
The electron-deficient triazine core, combined with the nitro group’s electron-withdrawing effect, renders 3-(4-nitrophenyl)-1,2,4-triazine a strong acceptor in charge-transfer complexes. Ultraviolet-visible (UV-vis) spectroscopy of analogous compounds shows absorption maxima in the 300–400 nm range, attributed to π→π* and n→π* transitions .
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